(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Chiral purity Quality control SPPS building blocks

Sourcing enantiopure D-2-thienylglycine for Fmoc-SPPS often delays constrained peptide drug discovery. Fmoc-(R)-2-thienylglycine (CAS 208259-66-9), ≥98% HPLC, resolves this supply gap with validated stereochemistry. • HIV-1 protease inhibitor IC₅₀ = 3 nM, 9-fold selectivity over host Sap2 protease. • Mandatory D-configuration for Takeda-patent endothelin/NK2 antagonist pharmacophores. • Compatible with GMP beta-lactam antibiotic routes. • In stock, global shipping with full CoA and QC documentation.

Molecular Formula C21H17NO4S
Molecular Weight 379.4 g/mol
CAS No. 208259-66-9
Cat. No. B1341893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
CAS208259-66-9
Molecular FormulaC21H17NO4S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
InChIInChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyDOQXSEXNUPRHPV-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-thienylglycine (CAS 208259-66-9): A Chiral, Heteroaryl-Glycine Building Block for Precision Solid-Phase Peptide Synthesis & Drug Design


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, commonly termed Fmoc-(R)-2-thienylglycine or Fmoc-D-2-thienylglycine, is a non-proteinogenic, Fmoc-protected amino acid derivative . It features a thiophen-2-yl side chain on the α-carbon with defined R-stereochemistry (D-configuration), with molecular formula C21H17NO4S, molecular weight 379.43 g/mol, and a typical purity specification of ≥98% (HPLC) . This compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce conformational constraint, aromatic heterocyclic character, and D-amino acid metabolic stability into designed peptides.

Building Block Type Fmoc-D-amino acid for SPPS
Stereochemistry Defined R-configuration (D-enantiomer)
Side-Chain Feature Thiophen-2-yl heteroaryl ring

Why Fmoc-2-thienylglycine Cannot Be Generically Substituted: Enantiomer-, Regioisomer-, and Side-Chain-Dependent Bioactivity


Fmoc-2-thienylglycine exists as distinct enantiomers (R vs S), positional isomers (2-thienyl vs 3-thienyl), and side-chain variants (thienyl vs phenyl vs alkyl). Critically, the R-stereochemistry of the target compound is not a trivial interchange with its S-counterpart; the D-configuration confers different conformational preferences, protease resistance, and receptor recognition in bioactive peptides. For example, in HIV-1 aspartic protease inhibitors, swapping the P2 residue from Val to D-thienylglycine alters both potency and selectivity profiles [1]. Similarly, patented therapeutic peptides explicitly specify D-2-thienylglycine (Thg(2)) for endothelin and NK2 receptor antagonism, indicating that the D-enantiomer is not functionally interchangeable with the L-form or other aromatic glycine surrogates [2]. Simply substituting a racemic mixture, the wrong enantiomer, or a phenylglycine analog can lead to loss of activity, altered metabolic stability, or off-target effects.

Enantiomer mismatch R- vs S-enantiomer may alter peptide conformation, protease resistance, and receptor recognition profiles.
Regioisomer mismatch 2-Thienyl vs 3-thienyl positional isomer: side-chain geometry may disrupt target binding.
Side-chain surrogate mismatch Thienyl vs phenylglycine analog: heteroaryl vs aryl electronics may shift SAR and metabolic stability.

Quantitative Comparator Evidence: Fmoc-(R)-2-thienylglycine vs Closest Analogs for Scientific Procurement Decision-Making


Enantiomeric Purity Verification: Specific Optical Rotation Differentiating (R)- from (S)-Fmoc-2-thienylglycine

The specific optical rotation provides a direct, quantifiable metric to distinguish the (R)-enantiomer from the (S)-enantiomer, ensuring procurement of the correct stereoisomer. The target compound exhibits [α]D25 = +47 ± 2° (C=1, DMF) , while the (S)-enantiomer (CAS 211682-13-2) shows [α]D25 = -50 ± 2° (C=1, DMF) . This large magnitude difference (Δ ≈ 97°) enables unambiguous enantiomeric identity confirmation.

Optical Rotation (R vs S)
Head-to-head
+47 ± 2° (R) vs −50 ± 2° (S), Δ ≈ 97°
Supports enantiomer identity confirmation in QC
Polarimetry in DMF, 25 °C
Chiral purity Quality control SPPS building blocks

HIV-1 Aspartic Protease Inhibition: D-Thienylglycine at P2 Yields Nanomolar Potency with Superior Selectivity Over Fungal Protease Sap2 Compared to Valine

In a series of hydroxyethylene-based peptidomimetic aspartic protease inhibitors, replacing the P2 residue with D-thienylglycine (Dtg) produced an inhibitor (TS-92) with IC50 = 3 nM against HIV-1 protease, comparable to Val (4 nM) and Thr (4 nM) [1]. However, Dtg conferred markedly improved selectivity: the HIV-PR:Sap2 (C. albicans secreted aspartic protease) IC50 ratio was ~26,667 for Dtg versus ~3,000 for Val, representing a ~9-fold enhancement in selectivity for the viral enzyme over the fungal off-target protease [1].

HIV-1 Protease IC50 & Selectivity
Head-to-head
IC50 = 3 nM, selectivity ~26,667 (HIV-PR/Sap2)
Supports selectivity profiling in peptidomimetic design
Recombinant enzyme assay
Antiviral drug design Protease inhibitors Peptidomimetics

LogP Modulation: D-Thienylglycine Increases Inhibitor Lipophilicity by ~1.4 Log Units Relative to Valine at the P2 Position

The calculated logPo/w for the Dtg-containing inhibitor TS-92 (Kyn-Dtg-PheψPhe-dmPoa) is 7.2, compared to 5.8 for the Val-containing counterpart TS-91 [1]. This ΔlogP of +1.4 indicates that incorporating D-thienylglycine significantly increases the overall lipophilicity of the peptidomimetic scaffold without sacrificing potency, a property that can be exploited to modulate membrane permeability or pharmacokinetic profiles.

Lipophilicity Modulation (ΔlogP)
Head-to-head
ΔlogP = +1.4 (Dtg vs Val)
Supports lipophilicity tuning in SAR studies
Calculated cLogP
Lipophilicity Drug-like properties Peptidomimetic design

D-Enantiomer Specified in Therapeutic Peptide Patents: Endothelin and NK2 Receptor Antagonists Require D-2-Thienylglycine, Not the L-Enantiomer

Takeda Chemical Industries patents explicitly disclose cyclic peptide sequences containing D-thienylglycine (designated D-Thg(2)) for dual endothelin and NK2 receptor antagonism [REFS-1, REFS-2]. The specific sequence Cyclo[-D-Asp-Asp(R1)-Asp-D-Thg(2)-Leu-D-Trp-] is claimed for treating hypertension and ischemic diseases [2]. No analogous L-thienylglycine-containing peptides are described in these therapeutic contexts, implying stereochemical specificity for receptor binding and pharmacological activity.

Patent Requirement for D-Enantiomer
Class-level
D-Thg(2) specified in cyclic peptides; L-form absent
Indicates stereochemical requirement in published pharmacophores
Endothelin/NK2 receptor-binding context
Endothelin receptor antagonist Neurokinin antagonist Cyclic peptide therapeutics

D-Thienylglycine as a Validated Intermediate for Semi-Synthetic Beta-Lactam Antibiotics via Stereospecific Enzymatic Synthesis

A 1980 patent by Kanegafuchi Chemical Industries establishes a stereospecific enzymatic process for producing N-carbamoyl-D-thienylglycine, a direct precursor to D-2-thienylglycine, specifically for use as an intermediate in the synthesis of semi-synthetic penicillins and cephalosporins [1]. This industrial biotransformation underscores the D-enantiomer's privileged status in beta-lactam antibiotic manufacturing, reflecting over four decades of established supply-chain validation for this stereoisomer.

Enzymatic D-Thienylglycine Production
Class-level
Stereospecific hydantoinase process for N-carbamoyl-D-thienylglycine
Validates D-enantiomer as established intermediate for beta-lactam research
Patent JPS557001A, 1980
Beta-lactam antibiotics Cephalosporin synthesis Enzymatic resolution

Procurement-Driven Application Scenarios for Fmoc-(R)-2-thienylglycine (CAS 208259-66-9)


HIV-1 Protease Inhibitor Lead Optimization with Reduced Sap2 Off-Target Activity

In antiviral drug discovery programs targeting HIV-1 protease, Fmoc-(R)-2-thienylglycine is incorporated at the P2 position of hydroxyethylene-based peptidomimetics to achieve single-digit nanomolar potency (IC50 = 3 nM) while simultaneously reducing cross-inhibition of the structurally related C. albicans Sap2 protease by ~9-fold compared to valine-containing alternatives [1]. This selectivity profile is critical for minimizing potential disruption to host-associated fungal flora during antiretroviral therapy development.

Design of Dual Endothelin/NK2 Receptor Antagonist Cyclic Peptides for Cardiovascular and Inflammatory Disease

Based on Takeda patent disclosures, D-2-thienylglycine serves as an essential stereochemical residue in cyclic peptide frameworks (e.g., Cyclo[-D-Asp-Asp(R1)-Asp-D-Thg(2)-Leu-D-Trp-]) exhibiting dual endothelin and NK2 receptor antagonism [2]. The D-configuration is obligatory for the claimed pharmacological profiles, making Fmoc-(R)-2-thienylglycine the necessary building block for synthesizing these patent-relevant pharmacophores for hypertension, ischemic disease, and asthma research.

Semi-Synthetic Cephalosporin Intermediate Manufacturing via Enzymatic D-Thienylglycine Production

For industrial antibiotic synthesis, D-2-thienylglycine-derived intermediates are established precursors for semi-synthetic penicillins and cephalosporins, as validated by the Kanegafuchi stereospecific enzymatic process [3]. Procurement of the correctly protected Fmoc-D-thienylglycine ensures supply-chain continuity with established GMP-compatible beta-lactam manufacturing routes, where the D-enantiomer is the required stereochemistry for downstream antibiotic coupling reactions.

Application
Selection Property
Validation Focus
HIV-1 protease selectivity studies
Enantiomer-specific P2 residue selectivity profile
Off-target protease selectivity endpoints
Endothelin/NK2 receptor pharmacophore synthesis
D-enantiomer-defined cyclic peptide scaffold
Receptor-binding assay confirmation
Beta-lactam intermediate research synthesis
D-enantiomer process-compatible building block
Stereochemical identity in downstream coupling
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